

# 2,3,4,6-Tetra-O-benzyl-D-glucopyranose CAS number and structure

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## Compound of Interest

Compound Name: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Cat. No.: B3039759

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An In-depth Technical Guide to **2,3,4,6-Tetra-O-benzyl-D-glucopyranose**

## Introduction

**2,3,4,6-Tetra-O-benzyl-D-glucopyranose** is a pivotal intermediate in carbohydrate chemistry and drug development.[1][2][3] Its benzyl ether protecting groups are stable under a wide range of reaction conditions, yet can be removed under mild conditions, making it an ideal building block for the synthesis of complex oligosaccharides, glycoconjugates, and glycosylated drug molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

CAS Number: 4132-28-9[4][5][6]

Chemical Structure:

- Molecular Formula:  $C_{34}H_{36}O_6$ [4][5][6]
- Molecular Weight: 540.65 g/mol [4][6]
- Synonyms: 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose, Tetra-O-benzyl-D-glucopyranose[1][5]
- IUPAC Name: (3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol[7]

## Physicochemical Properties

The physical and chemical properties of **2,3,4,6-Tetra-O-benzyl-D-glucopyranose** are summarized in the table below.

Property	Value	Reference
Appearance	White to off-white crystalline solid/powder	<a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Melting Point	145-154 °C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Boiling Point	672.378 °C at 760 mmHg	<a href="#">[9]</a>
Density	1.222 g/cm <sup>3</sup>	<a href="#">[9]</a>
Solubility	Soluble in chloroform and dioxane	<a href="#">[9]</a> <a href="#">[10]</a>
Optical Rotation	$[\alpha]^{20}_D = +47.0$ to $+51.0^\circ$ (c=2, Dioxane)	<a href="#">[8]</a>
Storage	Store at -20°C to -15°C, protected from light	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[10]</a>

## Applications in Research and Drug Development

**2,3,4,6-Tetra-O-benzyl-D-glucopyranose** is a versatile intermediate with significant applications in medicinal chemistry and glycobiology.

- Pharmaceutical Intermediate:** It is a crucial starting material for the synthesis of various therapeutic agents.[\[3\]](#)[\[9\]](#)[\[10\]](#) This includes glycosylated derivatives for the treatment of Alzheimer's disease, cancer, and diabetes.[\[3\]](#)[\[9\]](#) It is also used in the synthesis of voglibose and nojirimycin, which are alpha-glucosidase inhibitors used for managing diabetes.[\[9\]](#)
- Glycosylation Reactions:** The compound is widely used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.[\[1\]](#)[\[2\]](#) After activation, it can react with various nucleophiles to form glycosidic bonds.[\[3\]](#)

- Building Block for Complex Molecules: The protected hydroxyl groups allow for selective chemical modifications at other positions of the glucose ring, making it an essential building block in the multi-step synthesis of natural products and their analogs.[\[2\]](#)

## Experimental Protocols: Synthesis

Several methods for the synthesis of **2,3,4,6-Tetra-O-benzyl-D-glucopyranose** have been reported. Below are detailed protocols for two common approaches.

### Protocol 1: Two-Step Synthesis from Methyl Glucoside

This method involves the benzylation of methyl glucoside followed by hydrolysis of the methyl glycoside.[\[11\]](#)

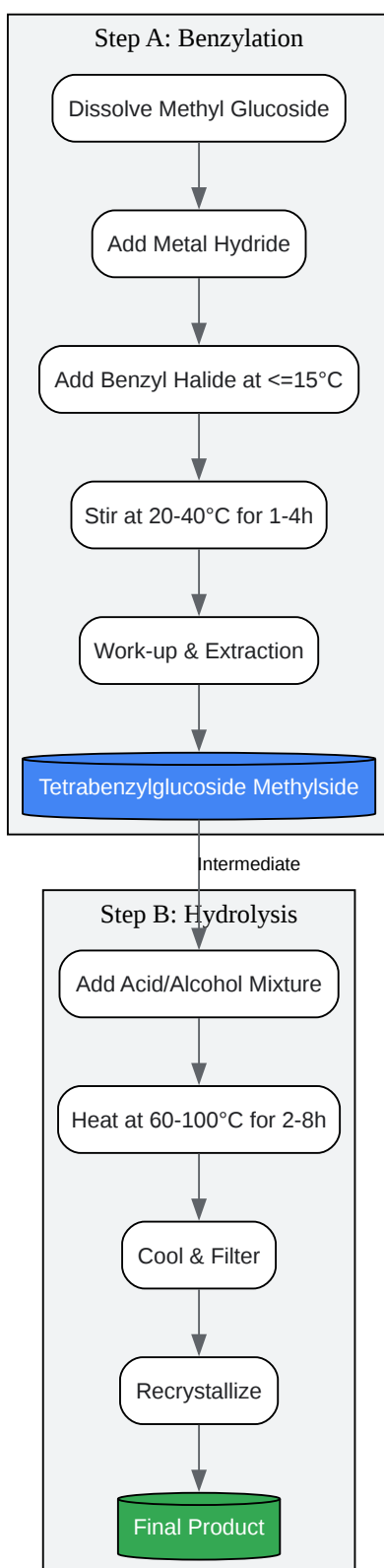
#### Step A: Synthesis of Tetrabenzylglucoside Methylside

- Dissolve methyl glucoside in an organic solvent (e.g., dioxane) and pass nitrogen gas through the solution.
- Add a metal hydride (e.g., sodium hydride) and stir for 5-45 minutes until gas evolution ceases.
- Cool the system to  $\leq 15^{\circ}\text{C}$  and slowly add benzyl halide (e.g., benzyl chloride).
- After the addition is complete, warm the mixture to  $20-40^{\circ}\text{C}$  and stir for 1-4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears.
- Perform a standard aqueous work-up and extraction with an organic solvent to obtain the crude tetrabenzylglucoside methylside.

#### Step B: Hydrolysis to **2,3,4,6-Tetra-O-benzyl-D-glucopyranose**

- Add the crude tetrabenzylglucoside methylside from Step A to a mixture of an acid (e.g., sulfuric acid or hydrochloric acid) and an alcohol (e.g., methanol or ethanol).[\[11\]](#)

- Heat the reaction mixture to 60-100°C for 2-8 hours. A white solid is expected to precipitate. [\[11\]](#)
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, cool the mixture and isolate the product by filtration.
- The crude product can be purified by recrystallization to yield **2,3,4,6-Tetra-O-benzyl-D-glucopyranose**.[\[11\]](#)



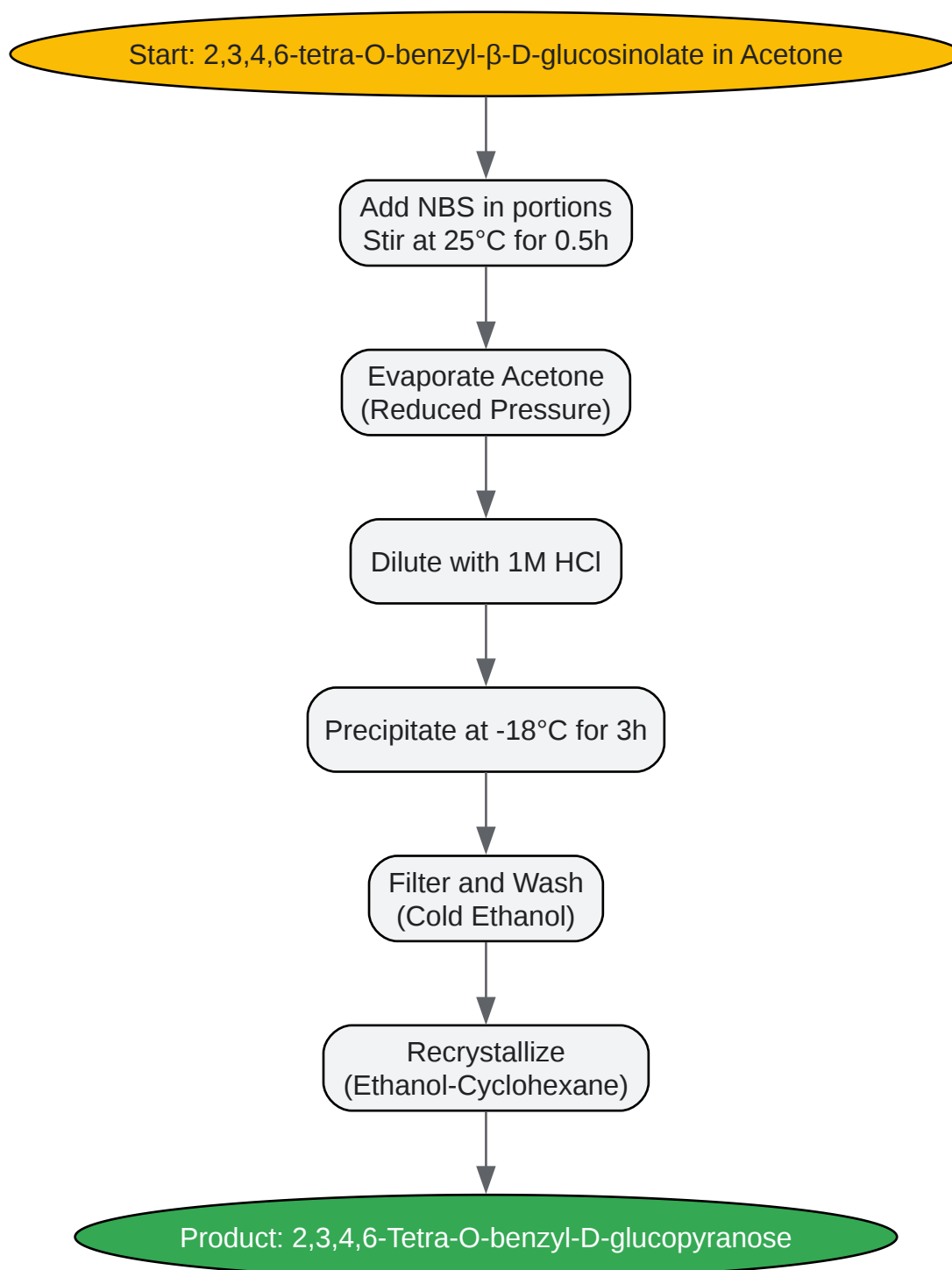
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Caption: Workflow for the two-step synthesis of **2,3,4,6-Tetra-O-benzyl-D-glucopyranose**.

## Protocol 2: Synthesis from 2,3,4,6-tetra-O-benzyl- $\beta$ -D-glucosinolate

This protocol describes a high-yielding synthesis using N-bromosuccinimide (NBS).<sup>[3]</sup>

- Add 19.4 g of 2,3,4,6-tetra-O-benzyl- $\beta$ -D-glucosinolate to 500 mL of acetone in a reaction vessel.
- With stirring, add 18.7 g of N-bromosuccinimide (NBS) in portions.
- After the addition is complete, continue to stir the reaction at 25°C for 30 minutes.
- Evaporate most of the acetone under reduced pressure, which will cause a white solid to precipitate.
- Dilute the residue with 200 mL of 1 mol/L hydrochloric acid.
- Let the mixture stand at -18°C for 3 hours to complete precipitation.
- Collect the solid by suction filtration and wash the filter cake with cold absolute ethanol.
- Recrystallize the crude product from absolute ethanol-cyclohexane to obtain pure **2,3,4,6-Tetra-O-benzyl-D-glucopyranose** (yield: 96.6%).<sup>[3]</sup>

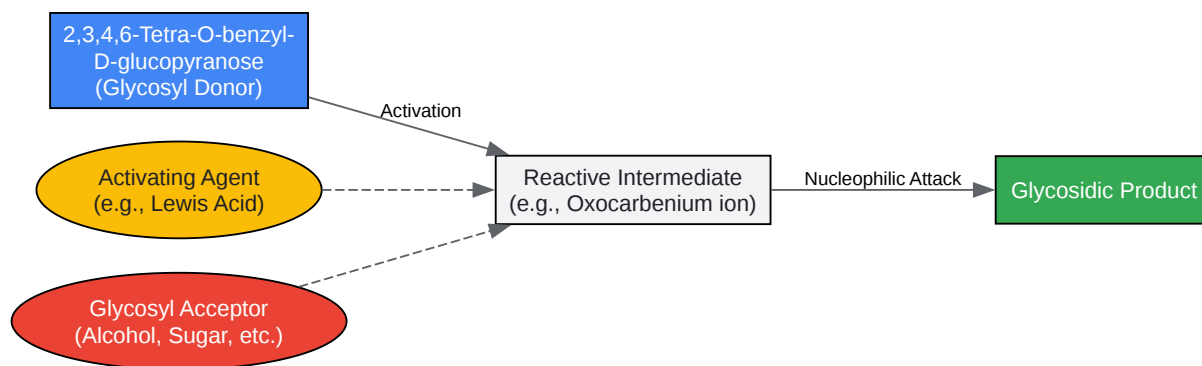


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Caption: Experimental workflow for the synthesis using NBS.

## Logical Relationships in Glycosylation

**2,3,4,6-Tetra-O-benzyl-D-glucopyranose** serves as a glycosyl donor. The anomeric hydroxyl group must be activated to form a reactive intermediate, which is then attacked by a glycosyl acceptor to form a glycosidic bond.



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Caption: Logical relationship in a typical glycosylation reaction.

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